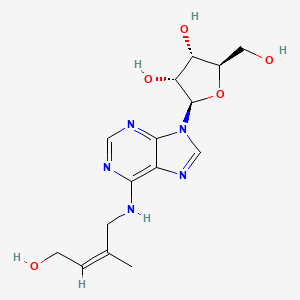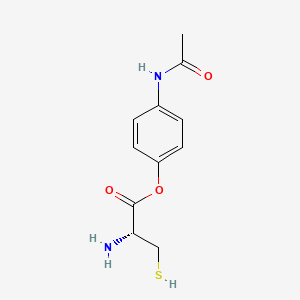
Fecapentaene 12
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fecapentaene 12 is a genotoxic polyunsaturated ether-lipid produced by the colonic microflora in humans and pigs . It is a potent mutagen found in human feces and has been extensively studied for its cytotoxic and genotoxic properties . This compound is known to cause DNA damage, including interstrand cross-links and single-strand breaks .
Méthodes De Préparation
Fecapentaene 12 can be synthesized from its biological precursor, a plasmalogen, which is a natural product of mammalian origin . The precursor can be purified from feces through a series of extractions and precipitation in organic solvents followed by silica and amine high-performance liquid chromatography . The precursor can then be hydrolyzed in vitro by a combination of lipase and phospholipase C to produce this compound .
Analyse Des Réactions Chimiques
Fecapentaene 12 undergoes several types of chemical reactions, including:
Applications De Recherche Scientifique
Fecapentaene 12 has been studied extensively for its mutagenic properties and its role in the etiology of colon cancer . It is used in research to understand the mechanisms of DNA damage and repair, as well as the effects of mutagens on cellular processes . Additionally, this compound is used to study the interactions between mutagens and cellular thiols, such as glutathione .
Mécanisme D'action
Fecapentaene 12 exerts its effects by reacting with cellular thiols and causing several types of DNA damage . It decreases the content of cellular free low-molecular-weight thiols, including glutathione, through both alkylation and oxidative reactions . This leads to significant DNA damage, including interstrand cross-links, single-strand breaks, and DNA-protein cross-links .
Comparaison Avec Des Composés Similaires
Fecapentaene 12 is similar to fecapentaene 14, another genotoxic polyunsaturated ether-lipid produced by the colonic microflora . Both compounds are potent mutagens and have similar mechanisms of action . this compound is more abundant and has been studied more extensively . Other similar compounds include various fecapentaene analogues that have been identified in human feces .
Propriétés
Numéro CAS |
91423-46-0 |
|---|---|
Formule moléculaire |
C15H22O3 |
Poids moléculaire |
250.33 g/mol |
Nom IUPAC |
(2S)-3-[(1E,3E,5E,7E,9E)-dodeca-1,3,5,7,9-pentaenoxy]propane-1,2-diol |
InChI |
InChI=1S/C15H22O3/c1-2-3-4-5-6-7-8-9-10-11-12-18-14-15(17)13-16/h3-12,15-17H,2,13-14H2,1H3/b4-3+,6-5+,8-7+,10-9+,12-11+/t15-/m0/s1 |
Clé InChI |
CQBOBCAMYWRTNO-CFEYUBAXSA-N |
SMILES |
CCC=CC=CC=CC=CC=COCC(CO)O |
SMILES isomérique |
CC/C=C/C=C/C=C/C=C/C=C/OC[C@H](CO)O |
SMILES canonique |
CCC=CC=CC=CC=CC=COCC(CO)O |
Synonymes |
1-(1-glycero)dodeca-1,3,5,7,9-pentaene fecapentaene-12 GDPE |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![(5E)-5-{[1-(4-FLUOROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}-3-[(2-FLUOROPHENYL)METHYL]IMIDAZOLIDINE-2,4-DIONE](/img/structure/B1231185.png)
![3-nitropropanoic acid [(2R,3R,4S,5R,6R)-6-hydroxy-3,4,5-tris(3-nitro-1-oxopropoxy)-2-oxanyl]methyl ester](/img/structure/B1231186.png)



